N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
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Overview
Description
N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a complex organic compound that features a pyrazole ring substituted with a nitro group, a trifluoromethyl group, and a methylamine group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Biochemical Pathways
Compounds that interact with the androgen receptor are known to influence pathways related to male sexual development and function .
Pharmacokinetics
Similar compounds have been found to be metabolized byCYP3A4 , an enzyme involved in drug metabolism .
Result of Action
Compounds that interact with the androgen receptor can influence the expression of genes related to male sexual development and function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: Used in the development of advanced materials due to its unique electronic properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Flutamide: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, used as an anti-androgen drug.
Sorafenib: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide, used in cancer treatment.
Uniqueness
N-methyl-4-nitro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
N-methyl-4-nitro-2-[4-(trifluoromethyl)phenyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O2/c1-15-10-9(18(19)20)6-16-17(10)8-4-2-7(3-5-8)11(12,13)14/h2-6,15H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBGHGRMAHSYQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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